molecular formula C10H12BrCl B13194707 1-(1-Bromobutan-2-yl)-2-chlorobenzene

1-(1-Bromobutan-2-yl)-2-chlorobenzene

Cat. No.: B13194707
M. Wt: 247.56 g/mol
InChI Key: SXZOWJKMKZWDGE-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromobutan-2-yl)-2-chlorobenzene can be synthesized through a multi-step process involving the bromination of butane followed by a Friedel-Crafts alkylation reaction with chlorobenzene. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromobutan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-2-chlorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties. It is also used as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    1-(1-Bromobutan-2-yl)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1-(1-Chlorobutan-2-yl)-2-chlorobenzene:

    1-(1-Bromobutan-2-yl)-4-chlorobenzene: The chlorine atom is positioned differently on the benzene ring, influencing its chemical behavior.

Uniqueness: 1-(1-Bromobutan-2-yl)-2-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-2-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

SXZOWJKMKZWDGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

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